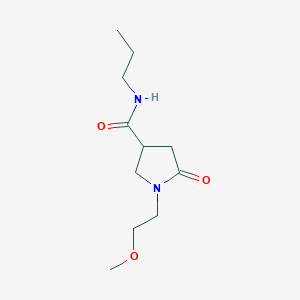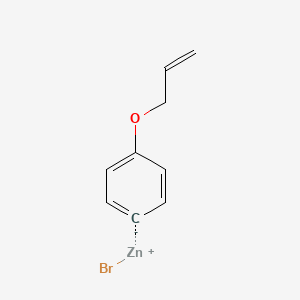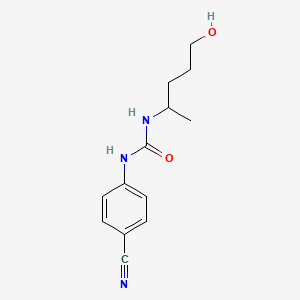
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxypentan-2-yl group attached to a urea moiety
Méthodes De Préparation
The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 5-hydroxypentan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypentan-2-yl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Cyanophenyl)-3-(5-hydroxyhexan-2-yl)urea: Similar structure but with an additional carbon in the alkyl chain.
1-(4-Cyanophenyl)-3-(5-hydroxypentan-3-yl)urea: Similar structure but with the hydroxyl group on a different carbon.
1-(4-Cyanophenyl)-3-(5-hydroxybutan-2-yl)urea: Similar structure but with a shorter alkyl chain.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H17N3O2/c1-10(3-2-8-17)15-13(18)16-12-6-4-11(9-14)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H2,15,16,18) |
Clé InChI |
GHLBEQITTCRETD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)NC(=O)NC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


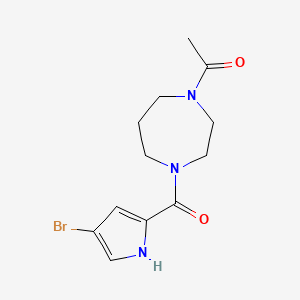
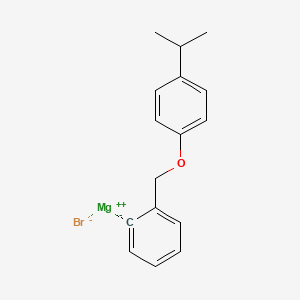
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
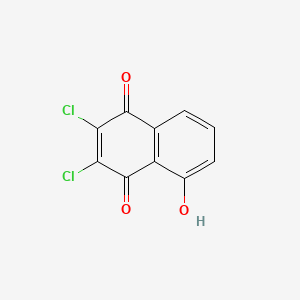

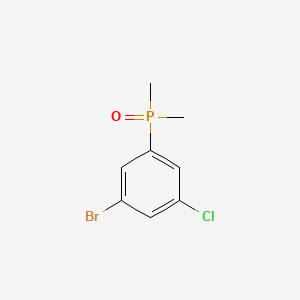


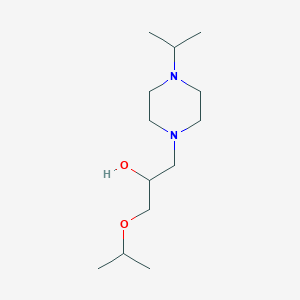
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

